3-Iodo-n-butylbenzene

Description

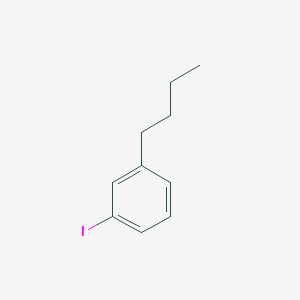

3-Iodo-<i>n</i>-butylbenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the third position and an <i>n</i>-butyl chain. Iodinated aromatic compounds are critical in organic synthesis, pharmaceuticals, and radiochemistry due to iodine’s unique reactivity and applications in labeling . For instance, iodinated pyridinecarboxylates like SIPC (N-succinimidyl 5-iodo-3-pyridinecarboxylate) demonstrate enhanced cellular retention of radioiodine in antibody labeling, highlighting the role of charge and substituent effects in biological systems .

Properties

IUPAC Name |

1-butyl-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZDHAXOVPQBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314983 | |

| Record name | 1-Butyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-68-7 | |

| Record name | 1-Butyl-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-n-butylbenzene typically involves the iodination of n-butylbenzene. One common method is the electrophilic aromatic substitution reaction, where n-butylbenzene is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of 3-Iodo-n-butylbenzene may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-n-butylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The butyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.

Major Products:

Substitution: Formation of n-butylbenzene derivatives with different substituents.

Oxidation: Formation of n-butylbenzoic acid or n-butylbenzaldehyde.

Reduction: Formation of n-butylbenzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Iodo-n-butylbenzene serves as a vital intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals. The compound can undergo electrophilic aromatic substitution reactions, where the iodine atom acts as a good leaving group, facilitating further functionalization of the aromatic ring.

Substitution Reactions

The iodine atom in 3-Iodo-n-butylbenzene can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide. This property is exploited to create derivatives with different functional groups, enhancing the compound's utility in synthetic organic chemistry.

Biological Applications

Study of Halogenated Compounds

In biological research, 3-Iodo-n-butylbenzene is used to investigate the interactions of halogenated aromatic compounds with biological systems. These studies are crucial for understanding the environmental impact and biological activity of halogenated compounds, including their potential toxicity and mechanisms of action within living organisms.

Industrial Applications

Production of Specialty Chemicals

Industrially, 3-Iodo-n-butylbenzene is utilized in the production of specialty chemicals and materials. It plays a role in creating polymers and advanced materials with specific properties tailored for applications in electronics and materials science. The compound's unique reactivity enables the development of materials with enhanced performance characteristics.

Table 1: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Used in electrophilic aromatic substitutions, facilitating further reactions |

| Biological Research | Study of halogenated compounds | Investigates interactions with biological systems to assess toxicity |

| Industrial Production | Production of specialty chemicals | Utilized in creating polymers and advanced materials for electronics |

Mechanistic Insights

The mechanism of action for 3-Iodo-n-butylbenzene involves the formation of reactive intermediates during chemical reactions. In electrophilic aromatic substitution, arenium ions are generated, which allows for subsequent reactions that modify the compound's structure. In biological contexts, interactions may occur through halogen bonding and hydrophobic effects, influencing enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Iodo-n-butylbenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. In biological systems, the compound may interact with enzymes and proteins through halogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-Iodo-5-methylbenzoic Acid

- Structure : Benzene ring with iodine (C3) and a carboxylic acid group (C5) and methyl group.

- Key Differences: The carboxylic acid group introduces acidity (pKa ~4.2) and hydrogen-bonding capacity, which 3-Iodo-<i>n</i>-butylbenzene lacks. This difference significantly impacts solubility (polar vs.

(b) 1-Iodo-3,4-dimethylbenzene

- Structure : Iodine at C1, methyl groups at C3 and C3.

- Physical Properties : Boiling point ~239°C (similar to iodinated aromatics) .

- Comparison : The absence of a butyl chain reduces steric hindrance compared to 3-Iodo-<i>n</i>-butylbenzene, favoring electrophilic substitution at the ortho/para positions.

(c) 3-Phenyldodecane

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 3-Iodo-<i>n</i>-butylbenzene* | C₁₀H₁₃I | Iodo (C3), butyl (C4) | ~250–280 (est.) | Organic synthesis, radiochemistry |

| 3-Iodo-5-methylbenzoic acid | C₈H₇IO₂ | Iodo (C3), COOH (C5), methyl | N/A | Pharmaceutical intermediates |

| 1-Iodo-3,4-dimethylbenzene | C₈H₉I | Iodo (C1), methyl (C3, C4) | ~239 | Halogenation reactions |

| 3-Phenyldodecane | C₁₈H₃₀ | Ethyloctyl chain | >300 | Surfactants, lubricants |

*Estimated properties based on analogous compounds .

Biological Activity

3-Iodo-n-butylbenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, relevant case studies, and research findings, providing a comprehensive overview of its effects.

Chemical Structure and Properties

3-Iodo-n-butylbenzene (C10H13I) features an iodine atom attached to the benzene ring of n-butylbenzene. Its molecular structure is significant for its reactivity and biological interactions. The compound is classified under halogenated hydrocarbons, which are known to exhibit various biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that halogenated compounds like 3-Iodo-n-butylbenzene may possess antimicrobial properties. A study evaluating various benzenesulphonamide derivatives found that certain halogenated compounds exhibited notable antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on 3-Iodo-n-butylbenzene is limited, its structural similarity to other active compounds suggests potential efficacy.

2. Cytotoxic Effects

Halogenated benzenes are often investigated for their cytotoxic effects in cancer research. For instance, studies have shown that iodine substitution can enhance the cytotoxicity of certain aromatic compounds against cancer cell lines . Although direct studies on 3-Iodo-n-butylbenzene are sparse, its structural characteristics imply potential for similar activities.

3. Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects in various assays. For example, derivatives of benzenesulphonamide have shown significant inhibition of inflammation in animal models . The biological activity of 3-Iodo-n-butylbenzene may extend to anti-inflammatory properties, warranting further investigation.

Toxicological Profile

Understanding the safety and toxicity of 3-Iodo-n-butylbenzene is crucial for its application in pharmaceuticals and industrial uses.

Case Studies

- Antimicrobial Efficacy : A comparative study on halogenated benzene derivatives highlighted that iodine substitution can significantly enhance antimicrobial potency against specific bacterial strains .

- Cytotoxicity in Cancer Research : Investigations into iodinated aromatic compounds revealed enhanced cytotoxic effects against various cancer cell lines, suggesting a promising avenue for therapeutic development .

Research Findings

Recent literature underscores the importance of exploring the biological activity of halogenated compounds like 3-Iodo-n-butylbenzene:

- A review of biphenyl derivatives indicated that halogenation can lead to increased biological activity, including antibacterial and anti-inflammatory effects .

- Studies on structurally related compounds show that iodine substitution can influence pharmacological properties, potentially enhancing efficacy against microbial infections and inflammation .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Error source identification : Check for approximations in computational models (e.g., solvent effects omitted in DFT).

- Experimental validation : Repeat key measurements (e.g., reaction yields) with tighter controls.

- Collaborative verification : Share raw data with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.